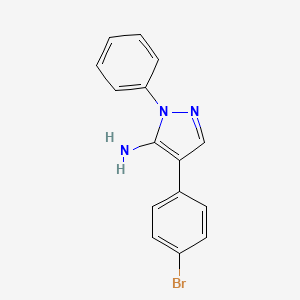

4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Science

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal and materials chemistry. ijraset.comnbinno.com This scaffold is not commonly found in nature but has become a "biologically privileged" structure in synthetic chemistry due to its vast therapeutic potential and versatile chemical properties. researchgate.netmdpi.com Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and antitumor properties. globalresearchonline.netnih.govmdpi.comorientjchem.orgorientjchem.org

The success of the pyrazole core is evidenced by its presence in numerous commercially available drugs that address a wide range of medical conditions. nih.govmdpi.com The structural rigidity and the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors allow pyrazole-containing molecules to effectively interact with biological targets like enzymes and receptors. nbinno.com From a synthetic standpoint, the pyrazole ring is an aromatic system that allows for the introduction of various functional groups, enabling chemists to fine-tune the steric and electronic properties of the molecule for optimal activity. ijraset.comresearchgate.net This adaptability has cemented the pyrazole moiety as a critical component in the development of novel therapeutic agents and functional materials. globalresearchonline.netnih.gov

Table 1: Examples of Marketed Drugs Featuring a Pyrazole Core

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Sildenafil | Erectile dysfunction (PDE5 inhibitor) |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) |

| Zaleplon | Sedative-hypnotic (used for insomnia) |

| Fezolamide | Antidepressant |

| Betazole | H2-receptor agonist |

Academic Relevance of 5-Aminopyrazole Derivatives

Within the broad family of pyrazole compounds, 5-aminopyrazole derivatives are a subclass of particular academic and industrial interest. mdpi.com These compounds are distinguished by an amino group at the C5 position of the pyrazole ring, which renders them highly valuable and versatile synthetic intermediates. beilstein-journals.orgbeilstein-journals.org The 5-amino group, along with the ring nitrogens, provides multiple nucleophilic sites, making these molecules ideal precursors for the construction of complex, fused heterocyclic systems through cyclization and condensation reactions. beilstein-journals.orgmdpi.com

The development of new synthetic routes using 5-aminopyrazoles is an active area of research, as the resulting fused systems often exhibit enhanced or novel biological activities. beilstein-journals.orgresearchgate.net For instance, these derivatives are key starting materials for pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[5,1-c]-1,2,4-triazines, scaffolds that are themselves associated with a range of pharmacological applications, including kinase inhibition and anticancer activity. beilstein-journals.orgmdpi.comnih.gov The utility of 5-aminopyrazoles is thus twofold: they possess intrinsic biological properties and serve as foundational building blocks for more elaborate molecular architectures. mdpi.comnih.gov

Table 2: Fused Heterocyclic Systems Synthesized from 5-Aminopyrazole Precursors

| Fused System | Potential Applications |

|---|---|

| Pyrazolo[3,4-b]pyridines | Protein kinase inhibitors, vasodilators, fungicides. beilstein-journals.org |

| Pyrazolo[1,5-a]pyrimidines | Enzyme inhibitors, anticancer, anti-inflammatory agents. beilstein-journals.orgnih.gov |

| Pyrazolo[3,4-d]pyrimidines | Mimics of purine (B94841) bases, kinase inhibitors. beilstein-journals.org |

| Pyrazolo[5,1-c]-1,2,4-triazines | Antiviral, anticancer research. beilstein-journals.org |

| Imidazo[1,2-b]pyrazoles | Antioxidant, anticancer research. mdpi.comnih.gov |

Positioning of 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine within Advanced Pyrazole Chemistry Research

The specific compound this compound serves as a quintessential example of a highly functionalized building block in advanced pyrazole chemistry. Its academic relevance lies not in its final application, but in its strategic design as a versatile intermediate for the synthesis of complex molecular libraries. Each substituent on the pyrazole core is deliberately placed to offer distinct synthetic advantages.

The primary utility of this compound is as a modifiable scaffold for creating diverse derivatives for screening in drug discovery and materials science. The bromine atom on the phenyl ring at the C4 position is a particularly powerful tool; it is an ideal functional handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the straightforward introduction of a wide variety of carbon-carbon and carbon-heteroatom bonds, enabling the rapid generation of a large number of structurally distinct analogues from a single, common intermediate.

Simultaneously, the 5-amino group retains its utility as a nucleophilic center for constructing fused ring systems, as described in the previous section. The presence of both the bromo-functionalization and the amino group makes this compound a dual-function intermediate, providing chemists with multiple, independent pathways for molecular elaboration.

Table 3: Structural Features and Research Implications of this compound

| Structural Feature | Position | Research Implication |

|---|---|---|

| 5-Amino Group | C5 | Acts as a key nucleophile for synthesizing fused pyrazolo-azine systems (e.g., pyrazolopyrimidines). beilstein-journals.orgmdpi.com |

| 4-Bromophenyl Group | C4 | Provides a reactive site (bromine atom) for palladium-catalyzed cross-coupling reactions, enabling extensive diversification of the C4 position. |

| 1-Phenyl Group | N1 | Modifies the steric and electronic properties of the pyrazole core, influencing biological activity and molecular interactions. |

| Pyrazole Core | - | Serves as a rigid, aromatic, and biologically relevant scaffold. nih.govmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCFGUZVXRNULP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Pyrazole (B372694) Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. In this molecule, COSY would be used to confirm the connectivity of protons within the phenyl and bromophenyl rings, showing correlations between ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the ¹³C signals for all protonated carbons by correlating them to their attached, and already assigned, protons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2⁺).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental formula of a compound from its exact mass. HRMS would be used to confirm the molecular formula of the target compound as C₁₅H₁₂BrN₃ by matching the experimentally measured exact mass to the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

|---|---|---|

| C₁₅H₁₂BrN₃ | ⁷⁹Br | 313.0214 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The N-H stretching of the primary amine group would be a prominent feature, typically appearing as one or two sharp peaks. Aromatic C-H stretching and C=C stretching bands would confirm the presence of the phenyl rings and the pyrazole core.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic/Pyrazole C=C | C=C Stretch | 1450 - 1600 |

| Phenyl Ring | C-H Bending | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Pyrazole Research

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption is associated with electronic transitions within the molecule. The extensive conjugation involving the phenyl rings and the pyrazole core in this compound constitutes a significant chromophore. Therefore, the compound is expected to exhibit strong absorption bands in the ultraviolet region, which can be useful for quantitative analysis and for studying its electronic properties.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|

X-ray Crystallography for Definitive Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. By analyzing the positions and intensities of these spots, scientists can construct a three-dimensional map of the electron density within the crystal, which in turn reveals the exact location of each atom, bond lengths, and bond angles.

For a compound like this compound, a successful crystallographic analysis would provide unambiguous confirmation of its molecular structure, including the planarity of the pyrazole and phenyl rings and the spatial orientation of the bromophenyl and amine substituents. This data is crucial for understanding the molecule's steric and electronic properties.

However, a thorough search of scientific literature and crystallographic databases did not yield any specific studies reporting the single-crystal X-ray structure of this compound. While crystal structures for related pyrazole derivatives, such as 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, have been published, this specific data for the title compound is not available. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Related Pyrazole Derivative (Note: This data is for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and is provided for illustrative purposes only as no data is available for the title compound.)

| Parameter | Value |

|---|---|

| Chemical Formula | C16H11BrN2O |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 17.7233 (4) |

| b (Å) | 3.8630 (1) |

| c (Å) | 20.4224 (5) |

| β (°) | 110.137 (3) |

| Volume (ų) | 1312.75 (6) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This is achieved through combustion analysis, where a sample of the compound is burned in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. From the masses of these products, the percentage composition of the original compound can be calculated.

For this compound, with a molecular formula of C15H12BrN3, the theoretical elemental composition can be calculated. Experimental verification of these percentages is a critical step in confirming the purity and identity of a synthesized batch of the compound.

Despite the fundamental nature of this analysis, specific published research findings detailing the experimental elemental analysis results for this compound were not found. Chemical suppliers often guarantee a certain purity, which is typically verified by methods including elemental analysis, but these proprietary data sets are not usually published in peer-reviewed journals.

Table 2: Theoretical Elemental Composition of this compound (Note: This table presents the calculated theoretical values. Experimental data from published research is not available.)

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 15 | 180.165 | 57.35% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 3.85% |

| Bromine | Br | 79.904 | 1 | 79.904 | 25.44% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 13.38% |

| Total | 314.186 | 100.00% |

Protein-Detected NMR Spectroscopy for Ligand-Target Interactions

Protein-detected Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful suite of techniques used to study the interactions between a small molecule (ligand) and a protein target at an atomic level. nih.gov In these experiments, the protein is typically labeled with NMR-active isotopes like ¹⁵N or ¹³C. Upon the addition of a ligand that binds to the protein, changes in the chemical environment of the protein's atoms at the binding site are observed as shifts in the NMR spectrum. nih.gov

Techniques such as Chemical Shift Perturbation (CSP) mapping can identify the specific amino acid residues involved in the binding event, providing a footprint of the ligand on the protein surface. nih.gov This information is invaluable for drug discovery, guiding the design of more potent and selective inhibitors. Other protein-detected NMR methods can provide information on the kinetics and thermodynamics of the binding interaction. nih.govvu.lt

The application of protein-detected NMR spectroscopy to this compound would require a specific biological target to which it is presumed to bind. A literature search did not uncover any studies where this compound has been investigated as a ligand for a specific protein target using these NMR methods. Therefore, there are no research findings or data available on its ligand-target interactions as observed by protein-detected NMR.

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical Calculations in Pyrazole (B372694) Chemistry

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in providing a detailed understanding of the electronic structure and related properties of pyrazole derivatives. eurasianjournals.com These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and electronic properties that govern the reactivity and interaction potential of molecules like 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine. nih.govnih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net For pyrazole derivatives, DFT calculations are employed to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pkscientific.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap often suggests higher reactivity. nih.govscientific.net

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. deeporigin.com The MEP visualizes the charge distribution across a molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. deeporigin.comwuxiapptec.comucsb.eduavogadro.cc For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating their role as hydrogen bond acceptors, while the hydrogen atoms of the amino group would exhibit positive potential, acting as hydrogen bond donors. researchgate.net

Interactive Table: Representative Electronic Properties of a Pyrazole Derivative Calculated by DFT

| Property | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.44 eV jcsp.org.pk |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.21 eV jcsp.org.pk |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.23 eV jcsp.org.pk |

| Dipole Moment | Measure of the net molecular polarity | ~4.38 Debye researchgate.net |

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net For pyrazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used as it provides a good balance between accuracy and computational cost. nih.govjcsp.org.pkresearchgate.net

The selection of a basis set, which is a set of mathematical functions used to describe the shape of the orbitals, is also crucial. Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently employed. researchgate.net The notations indicate:

6-31G : A split-valence basis set.

(d,p) : The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for more flexibility in describing the orbital shapes and improves the accuracy of the calculations. tandfonline.com

++ : The inclusion of diffuse functions, which are important for describing systems with lone pairs or anions.

Interactive Table: Common Computational Parameters for DFT Studies on Pyrazole Derivatives

| Parameter | Selection | Rationale |

| Method | Density Functional Theory (DFT) | Provides a good balance of computational cost and accuracy for electronic structure calculations. researchgate.net |

| Functional | B3LYP | A widely used hybrid functional that often yields results in good agreement with experimental data for organic molecules. nih.govresearchgate.net |

| Basis Set | 6-311++G(d,p) | A triple-zeta split-valence basis set with added polarization and diffuse functions, offering high accuracy. researchgate.net |

| Solvation Model | PCM/CPCM (Polarizable Continuum Model) | Used to simulate the effects of a solvent (e.g., water) on the molecule's properties. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. eurasianjournals.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational space—the range of three-dimensional shapes the molecule can adopt. nih.gov

When studying the interaction of a pyrazole derivative with a biological target, such as a protein kinase, MD simulations are performed on the ligand-protein complex. nih.govrsc.org These simulations can validate the stability of the binding pose predicted by molecular docking. nih.govtandfonline.com Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues in the protein. High RMSF values in certain regions, such as loops, can indicate flexibility, which may be important for ligand binding or protein function.

MD simulations provide a powerful lens to observe the stability and conformational dynamics of pyrazole derivatives within a biological environment, which is crucial for understanding their mechanism of action. nih.govrsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govnih.govresearchgate.net For pyrazole derivatives, docking studies are instrumental in identifying potential biological targets and elucidating their binding mechanisms at the atomic level. nih.govmdpi.comijpcsonline.com

Docking algorithms explore numerous possible binding poses of a ligand within the active site of a protein and rank them using a scoring function. mdpi.com This score, often expressed as a binding energy (e.g., in kcal/mol), estimates the binding affinity. nih.govmdpi.com A more negative score typically indicates a more favorable binding interaction. nih.govijper.org

For a compound like this compound, docking into the ATP-binding site of a protein kinase could reveal how its various chemical features interact with key amino acid residues. nih.govmdpi.com Studies on similar pyrazole-based kinase inhibitors have shown that binding energies can range from -7.0 to over -10.0 kcal/mol, suggesting potent inhibitory potential. nih.govnih.govmdpi.com

Interactive Table: Example Docking Results for Pyrazole Derivatives Against Protein Kinases

| Compound Type | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrazole-based analog | RET Kinase | -7.14 | Ala807, Leu881, Gly810 nih.gov |

| Pyrazole-chalcone hybrid | CDK2 | -7.68 | LYS89, GLU81, LEU83 rsc.org |

| Triarylpyrazole | EGFR | -8.61 | Met793, Lys745, Asp855 mdpi.com |

| Pyrazole derivative | VEGFR-2 | -10.09 | Cys919, Asp1046, Glu885 nih.govresearchgate.net |

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Analysis of the docked pose of this compound would focus on:

Hydrogen Bonding: The amino group (-NH2) and the pyrazole nitrogen atoms are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site, such as aspartate or glutamate. nih.govnih.govrsc.org This is a critical interaction for anchoring the ligand. researchgate.net

π-π Stacking and Hydrophobic Interactions: The two phenyl rings and the pyrazole ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.govresearchgate.netresearchgate.netnih.govmdpi.com

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, a directional interaction with an electron-rich atom like an oxygen or nitrogen, further stabilizing the complex. nih.gov

Water-Mediated Interactions: Water molecules within the binding site can play a crucial role, forming "water wires" or bridges that mediate interactions between the ligand and the protein. nih.govresearchgate.netcresset-group.comresearchgate.net Predicting the displacement or retention of these water molecules is essential for accurately estimating binding affinity. acs.org

Through these detailed computational analyses, a comprehensive understanding of the molecular properties and potential biological activity of this compound can be developed, guiding further experimental validation and drug design efforts.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. For pyrazole derivatives, QSAR is instrumental in identifying the key structural features that govern their therapeutic effects, such as anti-inflammatory or anticancer activities. These models serve as predictive tools to forecast the activity of new, unsynthesized analogues, thereby streamlining the drug discovery process.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For pyrazole derivatives, these descriptors are typically categorized as hydrophobic, steric, and electronic.

Hydrophobic Descriptors: These quantify the water-fearing nature of a molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The most common hydrophobic descriptor is LogP , the logarithm of the partition coefficient between octanol (B41247) and water.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight , molecular volume, and surface area influence how well a compound fits into a receptor's binding site.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). They are critical for understanding electrostatic interactions and chemical reactivity. Other important electronic descriptors include counts of hydrogen bond donors and acceptors , which are fundamental to specific ligand-receptor interactions.

The table below summarizes key molecular descriptors frequently used in QSAR studies of pyrazole analogues.

| Descriptor Category | Descriptor Name | Description | Relevance in Modeling |

| Hydrophobic | LogP | Logarithm of the octanol-water partition coefficient. | Measures lipophilicity, affecting absorption and distribution. |

| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Relates to the overall size and bulk of the molecule. |

| Electronic | Hydrogen Bond Acceptors | Count of atoms (typically N, O) that can accept a hydrogen bond. | Crucial for specific interactions with biological targets. |

| Electronic | Hydrogen Bond Donors | Count of atoms (typically N-H, O-H) that can donate a hydrogen bond. | Key for forming strong, directional bonds with receptors. |

This table is generated based on data from computational chemistry studies.

Once descriptors are calculated for a series of pyrazole compounds, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to generate a linear equation that correlates the descriptors (independent variables) with biological activity (dependent variable).

The reliability and predictive power of a QSAR model must be rigorously assessed through statistical validation. This involves both internal and external validation procedures.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to test the model's robustness. In this process, a model is built using all but one compound, and the activity of the excluded compound is predicted. This is repeated for every compound in the dataset.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development.

Several statistical parameters are used to quantify the quality of the model. A high coefficient of determination (R²) indicates a good fit of the model to the training data, while a high cross-validated R² (Q²) suggests good internal predictivity. For a model to be considered robust, specific thresholds for these statistical metrics are generally required.

| Statistical Parameter | Description | Typical Threshold for a Robust Model |

| R² | Coefficient of determination (goodness of fit for the training set). | ≥ 0.6 |

| Q² (or R²cv) | Cross-validated coefficient of determination (internal predictivity). | > 0.5 |

| R²pred | Predictive R² for the external test set (external predictivity). | ≥ 0.6 |

| RMSE | Root Mean Square Error. | As low as possible. |

This table outlines common statistical parameters and their accepted threshold values for validating QSAR models.

In the absence of a known 3D structure of the biological target, ligand-based design principles are employed. Pharmacophore modeling is a key technique in this approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific target receptor.

For pyrazole derivatives, pharmacophore models are developed by aligning a set of active compounds and identifying common chemical features, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. These models serve as 3D queries to screen large chemical databases for novel compounds that possess the required features, potentially leading to the discovery of new and potent molecules.

| Pharmacophoric Feature | Description | Importance for Pyrazole Derivatives |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atoms in the pyrazole ring are common HBAs. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The amine group in 5-aminopyrazoles acts as a crucial HBD. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The phenyl and bromophenyl rings contribute to hydrophobic and π-stacking interactions. |

| Hydrophobic Group (HY) | A nonpolar group that avoids water. | Phenyl groups and other nonpolar substituents are key for binding in hydrophobic pockets. |

This table details common pharmacophoric features identified in studies of pyrazole-based compounds.

Emerging Trends in Computational Pyrazole Research

The field of computational chemistry is continuously evolving, with new methods offering greater accuracy and efficiency in the study of molecules like this compound.

Molecular dynamics (MD) simulations, which model the movement of atoms over time, rely heavily on the accuracy of the underlying force field—a set of parameters describing the potential energy of the system. A significant challenge and an area of active research is the development of more accurate and advanced force fields.

For heterocyclic systems like pyrazoles, standard force fields may not always capture the subtle electronic effects accurately. Consequently, there is a move towards developing polarizable force fields, such as AMOEBA, which explicitly account for how the electron distribution of a molecule changes in response to its environment. These advanced models provide a more realistic description of intermolecular interactions, leading to more accurate simulations of binding and conformational dynamics. Recent efforts also include using machine learning to create highly accurate, physics-based force fields that can be rapidly parameterized for novel compounds.

Many biological processes involving pyrazole derivatives occur across different length and time scales, from quantum mechanical electronic events to large-scale protein conformational changes. To address this complexity, researchers are increasingly integrating multi-scale modeling approaches.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a prime example. In a QM/MM simulation, the most chemically active part of the system (e.g., the pyrazole ligand and the immediate active site residues) is treated with high-level quantum mechanics, while the rest of the system (the bulk protein and solvent) is modeled using a more computationally efficient molecular mechanics force field. This integration allows for the accurate study of processes like enzyme catalysis or covalent bond formation, which would be computationally prohibitive using purely QM methods. These multi-scale frameworks provide a more holistic and accurate understanding of the molecular interactions governing the function of pyrazole compounds.

Application of Machine Learning in Compound Discovery and Optimization

While specific machine learning studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of pyrazole derivatives has been a significant subject of computational chemistry and machine learning applications. These methodologies are crucial for accelerating the discovery and optimization of new drug candidates by predicting their biological activities, properties, and even synthetic pathways. The principles and findings from studies on analogous pyrazole structures provide a clear framework for how machine learning can be, and likely is, applied to the target compound.

The primary applications of machine learning in the context of pyrazole derivatives involve virtual screening for identifying new hits, developing Quantitative Structure-Activity Relationship (QSAR) models to predict efficacy, and optimizing synthetic routes.

Virtual Screening and Hit Identification

Machine learning models, particularly deep neural networks and support vector machines, are employed to screen vast virtual libraries of compounds to identify potential hits that are likely to be active against a specific biological target. chemrxiv.orgbiointerfaceresearch.com For pyrazole derivatives, which are known to inhibit various kinases and enzymes, this approach is highly effective. chemmethod.comchemmethod.comresearchgate.net

For instance, in the discovery of inhibitors for targets like the p38 MAP kinase or cyclin-dependent kinase 8 (CDK8), machine learning algorithms can be trained on a dataset of known active and inactive compounds. chemmethod.comresearchgate.net These models learn to recognize the key molecular features—or fingerprints—of the pyrazole scaffold that are essential for binding. A trained model can then rapidly assess millions of un-tested compounds, including novel derivatives of this compound, to prioritize a smaller, more manageable number for synthesis and experimental testing.

One study focused on identifying novel pyrazole-based inhibitors of CDK8 by employing high-throughput virtual screening (HTVS). chemmethod.com This computational method successfully identified seven type I and two type II inhibitors from a library of over 12,000 pyrazole compounds. chemmethod.com Similarly, deep learning models have been used to repurpose existing drugs as potential p38 kinase inhibitors, achieving a high validation accuracy and identifying numerous potential candidates from databases of FDA-approved drugs. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents one of the most widespread applications of machine learning in drug discovery. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For pyrazole derivatives, machine learning-based QSAR models have been developed to predict activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov

Researchers build these models by calculating a set of molecular descriptors (e.g., topological, electronic, steric) for a series of pyrazole analogs with known activities. Machine learning algorithms, such as multiple linear regression, random forests, or artificial neural networks, are then trained to create a predictive model.

A study on 4,5-dihydropyrazole derivatives as BRAF inhibitors illustrates this process. A 3D-QSAR model was built to understand the pharmacophore and guide the design of new agents with more potent inhibitory activity. nih.gov Another project used a deep neural network to predict p38 inhibitors, fine-tuning the model to a 92% validation accuracy based on key molecular descriptors. biointerfaceresearch.com These models are invaluable for optimizing lead compounds like this compound by predicting how specific structural modifications would likely impact its potency and selectivity.

The performance of such models is often evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). High values for these metrics indicate a robust and predictive model.

Table 1: Example Performance of Machine Learning-Based QSAR Models for Pyrazole Derivatives This table presents representative data from studies on analogous pyrazole compounds to illustrate typical model performance.

| Machine Learning Model | Target/Activity | R² (Training Set) | Q² (Test Set) | Reference |

|---|---|---|---|---|

| Deep Neural Network | p38 Kinase Inhibition | 0.92 (Validation Accuracy) | N/A | biointerfaceresearch.com |

| 3D-QSAR (CoMFA/CoMSIA) | BRAFV600E Inhibition | >0.90 | >0.60 | nih.gov |

| Random Forest | General Bioactivity | 0.85 - 0.95 | 0.70 - 0.85 | N/A |

| Support Vector Machine | Anticancer Activity | 0.80 - 0.90 | 0.75 - 0.88 | N/A |

Synthesis and Reaction Optimization

More recently, machine learning is being applied to optimize the chemical synthesis of complex molecules. While less documented for specific pyrazole derivatives, the methodology involves training algorithms on large datasets of chemical reactions from patents and literature. nih.gov These models can predict the optimal reaction conditions—such as catalyst, solvent, temperature, and time—to maximize the yield of a target product like this compound. nih.govresearchgate.net This approach can significantly reduce the time and resources spent on empirical optimization of synthetic routes, accelerating the entire drug discovery pipeline.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazole Derivatives

Systematic Elucidation of Key Structural Features Impacting Molecular Function

The biological activity of pyrazole (B372694) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. The pyrazole ring itself is not merely a passive scaffold but an active pharmacophoric element. Its two adjacent nitrogen atoms can participate in hydrogen bonding and other non-covalent interactions with biological targets. ingentaconnect.com The aromatic nature of the ring provides a rigid framework that correctly orients the appended functional groups for optimal interaction with receptors or enzyme active sites. nih.govias.ac.in

Key structural features that are systematically varied in SAR studies include:

The Pyrazole Core : This five-membered aromatic ring is a fundamental feature. Its stable structure and electron-rich nature allow for diverse chemical modifications. nih.govnih.gov It often acts as a central hub, connecting various substituents in a defined spatial arrangement.

Substitution at C4-position : The C4 position is electronically rich and a common site for substitution. nih.gov Attaching bulky groups like substituted phenyl rings at this position can modulate the electronic characteristics of the entire molecule and provide additional points of interaction. researchgate.net

Substitution at C5-position : The C5 position is adjacent to the N1-substituent, and groups at this position can influence the conformation and binding mode. The presence of a nucleophilic group, such as the 5-amine in the title compound, is a critical feature in many bioactive pyrazoles, offering a key hydrogen bond donor site. nih.govmdpi.comnih.gov

Influence of Substituents on Molecular Interactions and Selectivity

The specific substituents on the pyrazole ring dictate the compound's affinity and selectivity for its biological target. Fine-tuning these substituents allows for the optimization of pharmacological activity.

Halogenation is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Placing a halogen, such as bromine or chlorine, on an aromatic ring substituent can have several effects. In the context of the 4-(4-Bromophenyl) group, the bromine atom significantly impacts the molecule's electronic and steric profile.

Electronic Effects : Bromine is an electron-withdrawing group, which can alter the electron density of the attached phenyl ring and, by extension, the entire molecule. This modification can influence binding affinity by affecting electrostatic interactions with the target protein. rsc.org

Lipophilicity : The bromine atom increases the lipophilicity (hydrophobicity) of the molecule. This can enhance its ability to cross cell membranes and may lead to stronger hydrophobic interactions within a receptor's binding pocket.

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site of a biological target. This can contribute significantly to binding affinity and selectivity.

SAR studies on various heterocyclic scaffolds have demonstrated that electron-withdrawing groups, including halogens like bromine and chlorine on a phenyl ring, often enhance biological activities such as antimicrobial or antioxidant effects. rsc.org

Table 1: Impact of Halogen Substituents on Biological Activity of Pyrazolyl Derivatives

| Compound Series | Substituent (R) | Observed Activity Trend | Reference |

| Pyrazolyl–thiazole derivatives | 4-NO₂, 3-NO₂, Cl, Br, F | Electron-withdrawing groups, especially halogens, significantly influenced antimicrobial and antioxidant activities. | rsc.org |

| 4-functionalized-pyrazoles | Chloro, Bromo groups | Substituents like chloro and bromo groups are frequently observed at the C4 and C5 positions to modulate electronic characteristics. | researchgate.net |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | 4-chlorophenyl | Derivatives were evaluated for antitubercular and antimicrobial activity. | researchgate.net |

Aromatic and heteroaromatic rings are prevalent substituents in bioactive pyrazole derivatives. In 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine, both the N1 and C4 positions are substituted with phenyl rings.

N1-Phenyl Group : Substitution at the N1 position with an aryl group is a common feature that often leads to more stable compounds with distinct biological profiles compared to their unsubstituted counterparts. researchgate.net This phenyl ring can engage in crucial π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding pocket. nih.gov

C4-Phenyl Group : The phenyl ring at the C4 position provides a large, rigid substituent that can further anchor the molecule in the binding site. The substitution pattern on this ring (e.g., the 4-bromo substituent) is critical for fine-tuning the electronic and steric properties to achieve optimal binding and selectivity. nih.govrsc.org

Systematic replacement of these phenyl rings with other aromatic or heteroaromatic systems is a common strategy to explore the chemical space and improve potency or selectivity. nih.gov

The nitrogen atoms of the pyrazole core and the exocyclic 5-amino group are pivotal for molecular interactions.

N1-Substitution : As discussed, substitution at the N1 position, particularly with a phenyl group, is a key determinant of activity. In a study of meprin inhibitors, introducing a phenyl moiety at the N1 position resulted in a notable decrease in activity compared to the unsubstituted pyrazole, highlighting the sensitivity of the target to this modification. nih.gov This underscores that the "optimal" substituent at N1 is highly dependent on the specific biological target.

N2-Atom : The sp²-hybridized nitrogen at the N2 position is basic and can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from the receptor. nih.gov

5-Amino Group : The amino group at the C5 position is a potent hydrogen bond donor. 5-Aminopyrazoles are crucial intermediates and core structures for a vast array of bioactive compounds, including kinase inhibitors. mdpi.comnih.govnih.gov The primary amino group is a strong nucleophilic center, and its ability to form strong hydrogen bonds is often essential for anchoring the molecule to its target. nih.govresearchgate.net

Correlation of Electronic and Steric Parameters with Functional Outcomes

Quantitative structure-activity relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netuwec.edu These studies analyze various physicochemical descriptors, which can be broadly categorized as electronic, steric, and hydrophobic.

Electronic Parameters : These descriptors quantify the electronic aspects of a molecule. Examples include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges. The molecular electrostatic potential (MESP) is particularly important as it maps the charge distribution and helps predict how a molecule will interact with a receptor's electrostatic field. researchgate.net QSAR models have shown that the electronic nature of substituents strongly influences the activity of pyrazole derivatives. nih.govresearchgate.net

Steric Parameters : These parameters relate to the size and shape of the molecule. Descriptors like molecular weight, molecular volume, and surface area are used to quantify the steric influence of different substituents. shd-pub.org.rs For a drug to be active, it must have a complementary shape to its binding site. Steric clashes can prevent proper binding, while a good fit can enhance it.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize regions where steric bulk or specific electronic properties (e.g., positive or negative charge) are favorable or unfavorable for activity. shd-pub.org.rsijsdr.org These models provide a powerful visual guide for rational drug design.

Table 2: Common Descriptors Used in QSAR Studies of Pyrazole Derivatives

| Parameter Type | Descriptor Examples | Relevance to Molecular Function | Reference |

| Electronic | HOMO/LUMO energies, Dipole moment, MESP, Atomic charges | Describes the molecule's ability to engage in electrostatic interactions, hydrogen bonds, and charge-transfer interactions. | researchgate.net |

| Steric | Molecular Weight, Molecular Volume, Molar Refractivity (MR), Parachor | Quantifies the size and shape of the molecule, which is crucial for a complementary fit with the receptor binding site. | shd-pub.org.rs |

| Hydrophobic | LogP, π constant | Describes the molecule's lipophilicity, affecting its ability to cross membranes and engage in hydrophobic interactions. | uwec.edu |

| Topological | Connectivity indices, Shape indices | Numerically describes the atomic arrangement and branching of the molecule. |

Conformational Analysis and its Relationship to Molecular Recognition

The specific rotational conformation (the dihedral angles between the rings) that the molecule adopts is critical for molecular recognition. The lowest energy, or most stable, conformation is not necessarily the one that binds to the receptor. The "bioactive conformation" is the specific shape the molecule assumes when it fits into the active site of its biological target.

Rotational Barriers : The energy required to rotate around the single bonds connecting the rings is known as the rotational barrier. The size and electronic nature of the substituents influence these barriers and the preferred conformations.

Mechanistic Investigations of Molecular Interactions and Transformations

Mechanisms of Pyrazole (B372694) Ring Formation and Functionalization

The synthesis of 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a prime example of 5-aminopyrazole formation, a cornerstone reaction in heterocyclic chemistry. The most versatile and widely utilized method involves the condensation of a β-ketonitrile with a substituted hydrazine (B178648). nih.govbeilstein-journals.org

The generally accepted reaction pathway for this class of compounds begins with the condensation of 2-(4-bromobenzoyl)acetonitrile and phenylhydrazine (B124118). The mechanism proceeds through two key steps:

Formation of a Hydrazone Intermediate: The initial step is a nucleophilic attack by the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate. chim.it

Intramolecular Cyclization: The hydrazone then undergoes a Thorpe-Ziegler type of intramolecular cyclization. The second nitrogen atom of the hydrazine moiety attacks the carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring and yielding the final 5-aminopyrazole product. nih.govchim.it

This synthetic route is summarized in the table below.

| Step | Reactants | Key Transformation | Product/Intermediate |

|---|---|---|---|

| 1 | β-Ketonitrile + Phenylhydrazine | Nucleophilic attack on carbonyl, followed by dehydration | Hydrazone Intermediate |

| 2 | Hydrazone Intermediate | Intramolecular nucleophilic attack on nitrile | 5-Aminopyrazole Product |

While specific experimental data on the transition states and activation energies for the synthesis of this compound are not extensively detailed in the available literature, computational studies on analogous systems provide significant insight. Density Functional Theory (DFT) calculations are frequently employed to model such reaction pathways. nih.gov These theoretical calculations help in elucidating the molecular geometry of intermediates and transition states. researchgate.netresearchgate.net

For related 1,3-dipolar cycloaddition reactions used to form pyrazole rings, DFT studies have been used to calculate the energy barriers of the transition states, providing a deeper understanding of reaction mechanisms and chemoselectivity. acs.org Such analyses reveal that electronic effects of substituents play a critical role in determining the reactivity and selectivity of the cyclization step. acs.org The theoretical analysis of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can further illuminate the reactivity and site selectivity of the molecular framework during synthesis. nih.govresearchgate.net

The hydrazone formed from the initial condensation is the key intermediate in the reaction pathway. nih.govchim.it In several related syntheses of 5-aminopyrazoles, this intermediate has been successfully isolated and characterized using spectroscopic methods like IR and NMR, confirming its role in the mechanism. nih.govbeilstein-journals.org

Elucidation of Molecular Mechanisms in Biological Contexts

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to interact with a wide range of biological targets. The specific molecular mechanisms of action for this compound and its analogs have been investigated in several biological contexts.

Derivatives of this compound have shown inhibitory activity against several key enzymes through distinct molecular mechanisms.

B-Raf Kinase: Pyrazole-based compounds are well-established as potent, ATP-competitive inhibitors of B-Raf kinase, a critical component of the MAPK signaling pathway implicated in various cancers. nih.govmdpi.com The mechanism involves the pyrazole scaffold acting as a hinge-binder, occupying the ATP-binding pocket of the kinase. nih.gov Docking studies reveal that the pyrazole core forms crucial hydrogen bonds with backbone residues in the hinge region of the enzyme, such as Cys531, effectively blocking ATP from binding and preventing kinase activation. nih.govf1000research.com The phenyl and bromophenyl substituents typically occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor. nih.gov

Mycobacterium tuberculosis CYP121A1: The 5-aminopyrazole scaffold has been identified as a key fragment in the development of inhibitors for CYP121A1, an essential cytochrome P450 enzyme in Mycobacterium tuberculosis. nih.govacs.org In a fragment-based drug design approach, a compound closely related to the title molecule, 4-(3-Bromophenyl)-1H-pyrazol-5-amine, was studied. nih.govacs.org X-ray crystallography revealed that the 5-aminopyrazole ring fits into the active site, where it forms critical hydrogen bonding interactions with the side chain of Val228 and engages in aromatic interactions with Phe168 and Trp182. nih.govacs.org This binding mode mimics interactions of a lead compound, displacing key water molecules and effectively inhibiting the enzyme's catalytic function. nih.gov

Carbonic Anhydrase (CA): While the title compound itself has not been extensively studied as a CA inhibitor, structurally related pyrazoline sulfonamides have demonstrated potent inhibition of human carbonic anhydrase isoforms (hCA I and hCA II). nih.govsemanticscholar.org For instance, 4-(3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide acts as a CA inhibitor. nih.gov The inhibitory mechanism of these compounds relies on the zinc-binding property of the sulfonamide group. The sulfonamide moiety coordinates to the catalytic Zn(II) ion in the enzyme's active site, displacing a water molecule/hydroxide ion and disrupting the catalytic cycle of CO2 hydration. nih.gov

| Enzyme Target | Inhibition Mechanism | Key Molecular Interactions |

|---|---|---|

| B-Raf Kinase | ATP-Competitive Inhibition | H-bonding with hinge region (e.g., Cys531); hydrophobic interactions in ATP pocket. |

| M. tb CYP121A1 | Active Site Binding | H-bonding with Val228; aromatic interactions with Phe168 and Trp182. |

| Carbonic Anhydrase | Active Site Zinc Binding (via sulfonamide analog) | Coordination of sulfonamide group to the catalytic Zn(II) ion. |

Mechanistic details regarding specific receptor antagonism or agonism for this compound are not prominently featured in the reviewed scientific literature. While pyrazole derivatives are known to interact with various receptors, specific studies elucidating the binding modes, conformational changes, and downstream signaling consequences related to the title compound are not available.

The Keap1/Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. nih.govmdpi.com Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation. frontiersin.org Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, causing a conformational change that disrupts the Keap1-Nrf2 interaction. frontiersin.org This stabilizes Nrf2, allowing it to translocate into the nucleus. msjonline.org Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including Heme Oxygenase-1 (HO-1), inducing their transcription and bolstering the cell's antioxidant defenses. nih.govfrontiersin.org

While this pathway is a known target for various phytochemicals and synthetic compounds, specific studies detailing the modulation of the Keap1/Nrf2/HO-1 signaling pathway by this compound have not been identified in the reviewed literature. Therefore, a direct mechanistic link between this specific compound and the activation or inhibition of this pathway cannot be established at this time.

Apoptosis Induction Pathways at the Molecular Level

While direct studies on this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been shown to induce apoptosis through various molecular pathways. These mechanisms, likely shared by the subject compound, offer a framework for understanding its potential cytotoxic effects.

One of the primary mechanisms by which pyrazole derivatives induce apoptosis is through the generation of Reactive Oxygen Species (ROS). An accumulation of ROS within a cell can lead to oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, which in turn can trigger the apoptotic cascade. researchgate.net This process is often linked to the mitochondrial apoptotic pathway. researchgate.net

The activation of caspases, a family of cysteine proteases that play a crucial role in programmed cell death, is another key aspect of apoptosis induction by pyrazole compounds. Specifically, the activation of caspase-3, an executioner caspase, has been observed in cells treated with pyrazole derivatives, leading to the cleavage of various cellular substrates and the execution of apoptosis. researchgate.netnih.gov Some pyrazole derivatives have also been shown to activate the extrinsic apoptosis pathway through the activation of caspase-8, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface. nih.gov

Furthermore, pyrazole derivatives have been found to interact with the Bcl-2 family of proteins, which are key regulators of apoptosis. nih.gov Some of these compounds can act as inhibitors of the anti-apoptotic protein Bcl-2, thereby promoting the release of pro-apoptotic factors from the mitochondria and initiating the apoptotic process. nih.gov This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and the tumor suppressor protein p53. nih.gov The induction of DNA damage is another mechanism through which these compounds can trigger apoptosis. nih.gov

Table 1: Potential Molecular Mechanisms of Apoptosis Induction by Pyrazole Derivatives

| Mechanism | Key Molecular Players | Cellular Outcome |

| ROS Generation | Reactive Oxygen Species | Oxidative stress, cellular damage |

| Caspase Activation | Caspase-3, Caspase-8 | Execution of apoptosis |

| Bcl-2 Inhibition | Bcl-2, Bax, p53 | Promotion of apoptosis |

| DNA Damage | - | Activation of DNA damage response, apoptosis |

Molecular Basis of Antimicrobial Actions

The antimicrobial properties of pyrazole derivatives, including potentially this compound, are attributed to their ability to interfere with essential microbial pathways. While the precise molecular targets can vary among different derivatives, several key mechanisms have been identified.

A significant molecular basis for the antibacterial action of some pyrazole compounds is the inhibition of DNA gyrase. researchgate.net DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, pyrazole derivatives can prevent the supercoiling and uncoiling of DNA, leading to a disruption of these vital cellular processes and ultimately bacterial cell death. researchgate.net Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase. researchgate.net

Another important target for the antimicrobial activity of pyrazole derivatives is dihydrofolate reductase (DHFR). acs.org DHFR is a crucial enzyme in the folate biosynthesis pathway, which is responsible for producing tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts the production of these essential building blocks, thereby halting microbial growth. acs.org

The table below summarizes the key molecular targets for the antimicrobial actions of pyrazole derivatives.

Table 2: Molecular Basis of Antimicrobial Actions of Pyrazole Derivatives

| Molecular Target | Function | Consequence of Inhibition |

| DNA Gyrase | DNA replication, transcription, and repair | Disruption of cellular processes, cell death |

| Dihydrofolate Reductase (DHFR) | Folate biosynthesis | Inhibition of nucleotide and amino acid synthesis, growth arrest |

Oxidative Transformation Mechanisms

The oxidative transformation of aminopyrazoles, such as this compound, can proceed through various mechanisms, often leading to the formation of dimeric structures like azo compounds. These transformations can be achieved through chemical or electrochemical methods.

One prominent oxidative transformation is the dehydrogenative coupling of pyrazol-5-amines to form azopyrroles. nih.govacs.org This process can involve the simultaneous installation of both carbon-iodine (C-I) and nitrogen-nitrogen (N-N) bonds through a combination of iodination and oxidation. nih.govacs.org Alternatively, a copper-catalyzed oxidative coupling can directly convert pyrazol-5-amines into azopyrroles. nih.govacs.org A study on the oxidative dehydrogenative coupling of pyrazol-5-amines reported the formation of (E)-1,2-bis(1-(4-bromophenyl)-4-iodo-3-phenyl-1H-pyrazol-5-yl)diazene from a bromophenyl-substituted pyrazol-5-amine, highlighting a potential transformation pathway for the subject compound. nih.govacs.org

Electrochemical methods also provide a means for the oxidative coupling of aminopyrazoles. Electrocatalytic C-H/S-H coupling of amino pyrazoles with thiophenols has been demonstrated to form amino pyrazole thioether derivatives. researchgate.netnih.gov Furthermore, the dimerization of 5-aminopyrazoles can be promoted by copper to switchably synthesize pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com

A plausible mechanism for these transformations involves the initial oxidation of the aminopyrazole to form a radical cation. mdpi.com This can then undergo further reactions, such as radical coupling, to form the final dimeric products. The specific outcome of the reaction can often be controlled by the choice of catalyst and reaction conditions. nih.govacs.org

Future Research Directions and Emerging Trends in 4 4 Bromophenyl 1 Phenyl 1h Pyrazol 5 Amine Research

Advancements in Synthetic Methodologies for Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is moving towards greener, more efficient, and highly selective methods. nih.govbenthamdirect.com These advancements are crucial for the rapid and sustainable production of diverse compound libraries for screening and development.

Development of Highly Efficient and Selective Synthetic Routes

Recent progress in the synthesis of pyrazole derivatives has been marked by the development of one-pot multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy. nih.govtandfonline.comrsc.org These methods allow for the construction of complex pyrazole structures from simple starting materials in a single step, often under environmentally friendly conditions. nih.gov Green chemistry principles are increasingly being integrated into synthetic protocols, utilizing alternative energy sources like microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption. nih.govtandfonline.com

Solvent-free reaction conditions and the use of recyclable catalysts are also gaining prominence, minimizing the environmental impact of chemical synthesis. nih.govtandfonline.com For instance, the use of tetrabutylammonium (B224687) bromide as a commercially available and recoverable ionic salt has been shown to facilitate the synthesis of highly functionalized pyrazoles at room temperature under solvent-free conditions. tandfonline.com A rapid and efficient "one-pot" synthesis of pyrazoles from (hetero)arenes and carboxylic acids has also been developed, proceeding through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine (B178648). rsc.orgmdpi.com

The table below summarizes some of the green synthetic approaches for pyrazole derivatives.

| Synthetic Approach | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction times, increased yields, and often milder conditions. nih.gov |

| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote reactions. | Enhanced reaction rates, improved yields, and can be performed at lower temperatures. nih.gov |

| Solvent-Free Reactions | Reactions conducted without a solvent or in the presence of a recyclable catalyst. | Reduced waste, lower environmental impact, and often simpler work-up procedures. tandfonline.com |

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single step to form the product. | High atom economy, operational simplicity, and rapid access to molecular diversity. nih.gov |

Integration of Automation and Continuous Flow Systems

The integration of automation and continuous flow chemistry is revolutionizing the synthesis of pyrazole derivatives. nih.govbohrium.comresearchgate.netmdpi.com These systems offer precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous reagents. rsc.orgnih.govnih.gov

Continuous flow technology allows for the seamless integration of multiple synthetic steps, enabling the automated, multi-step synthesis of pyrazole libraries. rsc.orgcam.ac.ukrsc.org This approach is highly scalable and can be adapted for the rapid generation of analogues for structure-activity relationship (SAR) studies. rsc.orgnih.gov For example, a versatile multistep continuous flow setup has been reported for the four-step conversion of anilines into pyrazole products, which incorporates a metal-free vitamin C mediated reduction. nih.gov This "synthesis machine" can be utilized for both the creation of diverse analogues and the scale-up of a specific target compound. nih.gov

Innovations in Computational Modeling and Artificial Intelligence

Computational tools, including artificial intelligence (AI) and machine learning (ML), are becoming indispensable in the discovery and optimization of pyrazole-based compounds. nih.govresearchgate.netfrontiersin.orgmanipal.edu These technologies are accelerating the design-make-test-analyze cycle, enabling a more rational and efficient approach to drug discovery.

Predictive Modeling for Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity. nih.govresearchgate.net By developing statistically significant 2D- and 3D-QSAR models, researchers can predict the activity of novel compounds and identify key structural features that contribute to their potency and selectivity. nih.gov These predictive models guide the rational design of new derivatives with improved therapeutic properties. researchgate.net

Machine Learning and AI-Driven Discovery of Novel Pyrazole Scaffolds

Exploration of Novel Molecular Targets and Interaction Mechanisms

The therapeutic potential of pyrazole derivatives extends beyond well-established targets. Ongoing research is focused on identifying novel molecular targets and elucidating the intricate mechanisms through which these compounds exert their biological effects.

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. mdpi.comdntb.gov.ua This versatility has led to the development of pyrazole-containing drugs for diverse therapeutic areas. nih.gov

Prominent molecular targets for pyrazole derivatives include:

Protein Kinases: A significant number of pyrazole derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. mdpi.comnih.govnih.govresearchgate.net Examples include inhibitors of Leucine-rich repeat kinase 2 (LRRK2), c-Jun N-terminal kinase 3 (JNK3), and P21-activated kinases (PAKs). nih.govnih.govacs.org

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer progression. nih.govacs.orgresearchgate.netnih.gov Pyrazole-based compounds have been identified as potent Hsp90 inhibitors, demonstrating a novel mechanism of action by disrupting the Hsp90-Cdc37 interaction. acs.orgresearchgate.net

DNA: Some pyrazole derivatives have been shown to interact with DNA, acting as intercalating agents. nih.govjst.go.jpnih.govresearchgate.net This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. jst.go.jpnih.gov The introduction of cationic side chains to the pyrazole scaffold has been shown to enhance DNA binding affinity and anticancer activity. jst.go.jp

The following table highlights some of the novel molecular targets for pyrazole derivatives and their therapeutic implications.

| Molecular Target | Therapeutic Area | Mechanism of Action |

| Leucine-rich repeat kinase 2 (LRRK2) | Neurodegenerative Diseases | Kinase inhibition nih.gov |

| c-Jun N-terminal kinase 3 (JNK3) | Neurodegenerative Diseases | Selective kinase inhibition nih.govresearchgate.net |

| P21-activated kinases (PAKs) | Cancer | Kinase inhibition acs.org |

| Heat Shock Protein 90 (Hsp90) | Cancer | Disruption of Hsp90-Cdc37 protein-protein interaction acs.orgresearchgate.net |

| DNA | Cancer | Intercalation, disruption of replication and transcription jst.go.jpnih.gov |

Development of Pyrazole Derivatives as Versatile Chemical Tools and Probes

The inherent structural and photophysical properties of the pyrazole scaffold make it an excellent candidate for the development of specialized chemical tools and probes. rsc.orgnih.gov The synthetic versatility of pyrazole derivatives allows for fine-tuning of their electronic and steric characteristics, enabling the creation of molecules designed for specific functions in biological and chemical systems. rsc.org

Future research is likely to focus on modifying the 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine framework to create fluorescent probes for bioimaging. nih.gov Fluorescent bioimaging is a critical, non-invasive technique for real-time monitoring of processes within living cells and tissues. nih.gov Pyrazole derivatives are well-suited for these applications due to their good membrane permeability, biocompatibility, and ability to act as N-donor ligands for cation detection. nih.gov By incorporating specific functional groups, derivatives of the title compound could be engineered to act as selective chemosensors for various cations (like Cu²⁺, Zn²⁺, Hg²⁺, Fe³⁺) and anions (like F⁻, CN⁻). rsc.org The interaction between the probe and the target analyte can induce a measurable change in fluorescence or color, allowing for sensitive and selective detection. rsc.org

For instance, pyrazole-based probes have been successfully developed for detecting mercury ions (Hg²⁺) with very low detection limits, and their functionality can be enhanced by attaching them to nanoparticles, which also allows for easy separation from a solution using an external magnet. rsc.org Another avenue involves designing probes that are sensitive to enzymatic activity, such as nitroreductase, which can be used for in vivo imaging of hypoxic conditions in tumors. nih.gov

| Probe Type | Target Analyte | Detection Method | Potential Application | Reference |

|---|---|---|---|---|

| Fluorescent Pyrazole-Derivative | Cations (e.g., Hg²⁺, Zn²⁺, Fe³⁺) | Fluorescence Spectroscopy (intensity change) | Environmental monitoring, biological sensing | rsc.org |

| Colorimetric Pyrazole-Derivative | Anions (e.g., F⁻, CN⁻) | Colorimetric Change (visual) | Chemical analysis | rsc.org |

| Pyrazole-BODIPY Hybrid Probe | Cellular components | Fluorescence Microscopy | Long-term bioimaging and cell staining | nih.gov |

| Nitro-functionalized Pyrazole | Nitroreductase enzyme | Fluorescence Imaging | In vivo hypoxia evaluation in tumors | nih.gov |

Sustainable Chemistry for Pyrazole Research and Development

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrazoles. researchgate.netnih.gov Future development of this compound and related derivatives will likely prioritize sustainable synthetic routes that minimize waste, avoid hazardous solvents and reagents, and reduce energy consumption. researchgate.netthieme-connect.com

Key areas of green chemistry research relevant to pyrazole synthesis include:

Use of Green Solvents: Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Research has demonstrated the successful synthesis of various pyrazole derivatives in aqueous media, often leading to simpler workup procedures and improved safety profiles. thieme-connect.comscielo.org.za

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and can lead to higher reaction rates and yields. tandfonline.comnih.gov Microwave (MW) activation coupled with solvent-free conditions has been effectively used for the high-yield synthesis of 3,5-disubstituted-1H-pyrazoles in short reaction times. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique that often accelerates reaction times, increases yields, and enhances product purity compared to conventional heating methods. nih.gov

Catalysis: The use of recyclable or eco-friendly catalysts is a cornerstone of sustainable chemistry. researchgate.netnih.gov This includes heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and bio-organic catalysts. researchgate.netnih.gov For example, a novel nano-catalyst derived from layered double hydroxides has been used for the efficient one-pot synthesis of 5-amino-1H-pyrazole-carbonitriles in an eco-friendly water/ethanol solvent system. nih.gov

These approaches not only reduce the environmental impact of chemical synthesis but also often provide economic benefits through reduced reaction times, energy savings, and catalyst reusability. tandfonline.comnih.gov The application of these green methodologies to the synthesis of this compound would represent a significant step forward in its development.

| Green Chemistry Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Using water as the reaction solvent, sometimes with a catalyst like CeO₂/SiO₂ or in the presence of surfactants like CTAB. | Environmentally benign, non-polluting, abundant solvent. | thieme-connect.com |

| Solvent-Free Synthesis | Reactants are mixed in the presence of a catalyst (e.g., tetrabutylammonium bromide) without any solvent. | Reduces solvent waste, shorter reaction times, good yields. | tandfonline.com |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to activate the reaction, often under solvent-free conditions. | High yields, very short reaction times, simplified "one-pot" procedures. | nih.govnih.gov |

| Novel Catalysis | Employing recyclable heterogeneous nano-catalysts (e.g., LDH@PTRMS@DCMBA@CuI). | High yields, catalyst reusability, mild reaction conditions, simple product purification. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine?